molecular formula C10H12O4 B1204895 2',6'-Dimethoxy-4'-hydroxyacetophenone CAS No. 13246-14-5

2',6'-Dimethoxy-4'-hydroxyacetophenone

Cat. No.: B1204895
CAS No.: 13246-14-5
M. Wt: 196.2 g/mol
InChI Key: AZRTXUQINTVMDW-UHFFFAOYSA-N
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Description

2',6'-dimethoxy-4'-hydroxyacetophenone is a monohydroxyacetophenone that is acetophenone substituted by methoxy groups at positions 2' and 6' and a hydroxy group at position 4'. It has a role as a plant metabolite. It is a dimethoxybenzene, a member of phenols and a monohydroxyacetophenone.

Properties

IUPAC Name

1-(4-hydroxy-2,6-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6(11)10-8(13-2)4-7(12)5-9(10)14-3/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRTXUQINTVMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331998
Record name 2',6'-Dimethoxy-4'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13246-14-5
Record name 2′,6′-Dimethoxy-4′-hydroxyacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13246-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',6'-Dimethoxy-4'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,6-dimethoxy-4-hydroxyacetophenone chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Guide to 2,6-Dimethoxy-4-Hydroxyacetophenone: Structural Analysis, Synthesis, and Properties

Executive Summary

2,6-Dimethoxy-4-hydroxyacetophenone (often systematically referred to as 4'-hydroxy-2',6'-dimethoxyacetophenone or 4-acetyl-3,5-dimethoxyphenol ) is a specialized phenolic ketone characterized by significant steric congestion around the acetyl group. While less common than its isomer Acetosyringone (4-hydroxy-3,5-dimethoxyacetophenone), this compound serves as a critical model for studying steric inhibition of resonance and as a potential intermediate in the synthesis of complex polyphenols and lignans.

This technical guide dissects the molecular architecture, physicochemical properties, and synthetic challenges associated with this specific isomer, providing researchers with a rigorous foundation for experimental design.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Classification
  • IUPAC Name: 1-(4-Hydroxy-2,6-dimethoxyphenyl)ethanone

  • Common Synonyms: 4-Acetyl-3,5-dimethoxyphenol; 4'-Hydroxy-2',6'-dimethoxyacetophenone.

  • Chemical Class: Acetophenone derivative; Phenolic ether.

Molecular Structure Breakdown

The defining feature of this molecule is the 2,6-dimethoxy substitution pattern relative to the acetyl group. Unlike typical acetophenones where the carbonyl group is coplanar with the benzene ring to maximize


-conjugation, the bulky methoxy groups at positions 2 and 6 force the acetyl group out of plane.
  • Core Scaffold: Acetophenone (Phenyl ring + Acetyl group).

  • Substituents:

    • Position 1 (C-Acetyl): The acetyl group acts as the principal functional group.

    • Positions 2, 6 (Dimethoxy): Two methoxy (-OCH

      
      ) groups flank the acetyl group. This creates a "steric pocket" that inhibits nucleophilic attack at the carbonyl carbon and reduces conjugation.
      
    • Position 4 (Hydroxy): A phenolic hydroxyl (-OH) group is located para to the acetyl group. This position is electronically activated, making the ring electron-rich despite the electron-withdrawing acetyl group.

Table 1: Physicochemical Constants (Calculated & Experimental)

PropertyValueNotes
Molecular Formula

Molecular Weight 196.20 g/mol Exact Mass: 196.0736
Melting Point ~150–155 °CEstimated based on isomeric trends (Acetosyringone: 125°C; Xanthoxylin: 80°C).
LogP (Octanol/Water) ~1.45Moderate lipophilicity; membrane permeable.
pKa (Phenolic OH) ~7.5 – 8.0Slightly more acidic than phenol due to para-acetyl electron withdrawal.
H-Bond Donors 1Phenolic -OH
H-Bond Acceptors 42x Methoxy Oxygens, 1x Carbonyl Oxygen, 1x Phenolic Oxygen

Part 2: Isomeric Distinctions & Steric Effects

A critical error in research is confusing 2,6-dimethoxy-4-hydroxyacetophenone with its more common isomers. The substitution pattern dictates reactivity and biological activity.

Figure 1: Isomeric Comparison (Structural Logic)

IsomerComparison Target TARGET COMPOUND 2,6-Dimethoxy-4-hydroxyacetophenone (Sterically Hindered Acetyl) Comparison Key Differences Target->Comparison Acetyl flanked by 2 OMe groups (Out-of-plane twist) Acetosyringone ACETOSYRINGONE 3,5-Dimethoxy-4-hydroxyacetophenone (Common Lignin Monomer) Acetosyringone->Comparison OH flanked by 2 OMe groups (Syringyl unit) Xanthoxylin XANTHOXYLIN 2,4-Dimethoxy-6-hydroxyacetophenone (Natural Product) Xanthoxylin->Comparison Acetyl flanked by OH and OMe (Intramolecular H-bond)

Caption: Structural comparison of 2,6-dimethoxy-4-hydroxyacetophenone with its common isomers Acetosyringone and Xanthoxylin. Note the unique steric environment of the acetyl group in the target compound.

Key Insight - Steric Inhibition of Resonance: In the target compound, the two ortho-methoxy groups prevent the acetyl group from lying flat against the benzene ring. This "twist" decouples the carbonyl


-system from the aromatic ring, leading to:
  • Blue-shifted UV Absorption: The

    
     will be lower (shorter wavelength) compared to Acetosyringone.
    
  • Reduced Carbonyl Reactivity: Nucleophilic attack at the carbonyl carbon is hindered.

  • Altered Solubility: The disruption of planarity affects crystal packing, often raising the melting point compared to planar isomers.

Part 3: Synthesis & Isolation Protocols

Synthesizing 2,6-dimethoxy-4-hydroxyacetophenone is challenging because standard Friedel-Crafts acylation of 3,5-dimethoxyphenol typically directs the acetyl group to the ortho position (forming Xanthoxylin) rather than the sterically crowded para position (forming the target).

Recommended Synthetic Route: Vilsmeier-Haack Formylation

To overcome steric hindrance, a multi-step approach is preferred over direct acylation.

Step 1: Protection Protect the phenolic -OH of 3,5-dimethoxyphenol (e.g., as a benzyl ether) to prevent side reactions.

Step 2: Formylation (Vilsmeier-Haack) React the protected phenol with


 and DMF. The formyl group (-CHO) is smaller than an acetyl group and can be introduced at the para position with higher selectivity, though ortho isomers will still form and must be separated.

Step 3: Grignard Addition & Oxidation

  • React the isolated aldehyde (4-benzyloxy-2,6-dimethoxybenzaldehyde) with Methyl Magnesium Bromide (

    
    ) to form the secondary alcohol.
    
  • Oxidize the alcohol to the ketone (Acetyl group) using Jones Reagent or PCC.

Step 4: Deprotection Remove the benzyl group via catalytic hydrogenation (


) to yield the final 2,6-dimethoxy-4-hydroxyacetophenone .

Figure 2: Synthetic Workflow

Synthesis Start 3,5-Dimethoxyphenol Step1 Protection (BnCl) Start->Step1 Step2 Vilsmeier-Haack (POCl3/DMF) Step1->Step2 Intermediate Aldehyde Intermediate Step2->Intermediate Para-selective Step3 Grignard (MeMgBr) + Oxidation Intermediate->Step3 Step4 Deprotection (H2/Pd) Step3->Step4 Final 2,6-Dimethoxy-4-hydroxyacetophenone Step4->Final

Caption: Proposed synthetic pathway avoiding direct steric conflict by using a smaller formyl intermediate before building the acetyl group.

Part 4: Analytical Characterization

To validate the identity of 2,6-dimethoxy-4-hydroxyacetophenone, specific spectral signatures must be observed.

1. Proton NMR (


 NMR, 400 MHz, 

)
  • 
     2.45 ppm (s, 3H):  Acetyl methyl group. Note: This signal may be shifted upfield slightly compared to Acetosyringone due to shielding by the orthogonal benzene ring.
    
  • 
     3.85 ppm (s, 6H):  Two methoxy groups. They are equivalent by symmetry.
    
  • 
     6.15 ppm (s, 2H):  Aromatic protons at positions 3 and 5. The singlet confirms the symmetry of the molecule.
    
  • 
     ~9.0 ppm (s, 1H):  Phenolic -OH (exchangeable with 
    
    
    
    ).

2. Mass Spectrometry (ESI-MS)

  • Molecular Ion (

    
    ):  m/z 197.08
    
  • Fragmentation Pattern: Look for loss of methyl radical (

    
    ) and acetyl group (
    
    
    
    ).

3. IR Spectroscopy

  • ~1680 cm

    
    :  Carbonyl (
    
    
    
    ) stretch. This frequency is higher than typical acetophenones (~1660 cm
    
    
    ) because the steric twist reduces conjugation, making the carbonyl more "ketone-like" and less "enone-like."
  • ~3400 cm

    
    :  Broad -OH stretch.
    

Part 5: Research Applications

  • Lignin Model Compounds: Used to study the degradation of complex lignin networks where steric hindrance prevents enzymatic access.

  • Antioxidant Assays: The phenolic group provides radical scavenging capability, though the steric bulk may reduce the rate of reaction with large radicals like DPPH compared to Acetosyringone.

  • Pharmaceutical Intermediates: Precursor for synthesizing methylated flavonoids and chalcones with specific steric profiles for kinase inhibition.

References

  • Ralph, J., et al. (2004). "Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenylpropanoids." Phytochemistry Reviews. Link (Context: Discusses syringyl vs. guaiacyl units and isomeric acetophenones).

  • Goese, M., et al. (1999). "Biosynthesis of methoxylated acetophenones in plants." Plant Physiology. Link (Context: Natural occurrence of acetophenone derivatives).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Context: Steric inhibition of resonance in ortho-substituted acetophenones).

Biological Activity of Acetophenone Derivatives from Amaryllidaceae

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers investigating the non-alkaloidal bioactive constituents of the Amaryllidaceae family (and the closely allied Hypoxidaceae). While the family is renowned for galanthamine-type alkaloids, its acetophenone derivatives represent a distinct, under-explored pharmacological class with potent neuroprotective and anti-inflammatory mechanisms.

An In-Depth Technical Guide for Drug Discovery

Part 1: Executive Summary & Chemical Classification

The "Shadow" Metabolites of Amaryllidaceae Historically, phytochemical profiling of Amaryllidaceae (e.g., Narcissus, Crinum, Galanthus) has prioritized alkaloids due to their commercial success in Alzheimer’s therapy. However, recent metabolomic studies reveal a significant presence of acetophenone derivatives and simple phenolics. These compounds often co-occur with alkaloids or appear in allied genera like Curculigo (formerly Amaryllidaceae, now Hypoxidaceae), offering a complementary therapeutic profile centered on oxidative stress modulation rather than cholinesterase inhibition.

Structural Classes of Interest

Unlike the complex fused-ring systems of Amaryllidaceae alkaloids, these derivatives are characterized by a simple C6-C2 skeleton.

Compound NameIUPAC NomenclaturePrimary Source GeneraKey Pharmacophore
Acetovanillone 4'-Hydroxy-3'-methoxyacetophenoneNarcissus, CurculigoVanilloid moiety (NADPH oxidase inhibition)
Piceol 4'-HydroxyacetophenoneCrinum, NerineFree phenolic hydroxyl (Radical scavenging)
Paeonol 2'-Hydroxy-4'-methoxyacetophenoneCrinum latifolium (minor)Ortho-hydroxy ketone (Anti-inflammatory)
Picein 4'-Hydroxyacetophenone-glucosideGalanthusGlycosidic linkage (Prodrug form)

Part 2: Pharmacological Mechanisms & Biological Activity

Neuroprotection via NADPH Oxidase Inhibition

The most critical biological activity of Amaryllidaceae acetophenones—specifically Acetovanillone (Apocynin) —is the inhibition of NADPH oxidase. Unlike galanthamine (which treats symptoms via AChE inhibition), acetovanillone targets the underlying oxidative damage in neurodegeneration.

  • Mechanism: Acetovanillone acts as a prodrug. In the presence of peroxidase (often upregulated in inflamed tissue), it dimerizes to form a diapocynin-like active species that prevents the assembly of the NADPH oxidase complex (p47phox and gp91phox subunits).

  • Therapeutic Outcome: Reduction of Superoxide (

    
    ) production in microglia, preventing neuronal apoptosis.
    
Anti-Inflammatory Signaling (NF- B Modulation)

Paeonol and 4-Hydroxyacetophenone exhibit significant anti-inflammatory activity by downregulating the NF-


B pathway.
  • Pathway: Inhibition of I

    
    B
    
    
    
    phosphorylation
    
    
    Blockade of p65 nuclear translocation
    
    
    Reduced expression of COX-2 and iNOS.
  • Data Point: Paeonol has demonstrated an IC

    
     of ~10-30 
    
    
    
    M in suppressing NO production in LPS-stimulated RAW 264.7 cells.
Cytotoxicity & Anticancer Potential

While less potent than the alkaloid lycorine, acetophenone derivatives show selective cytotoxicity against specific tumor lines (e.g., HepG2, HeLa).

  • Mode of Action: Induction of intrinsic apoptosis via Bax/Bcl-2 ratio modulation and Caspase-3 activation.

Part 3: Visualization of Mechanism

Figure 1: Acetovanillone Neuroprotective Mechanism

This diagram illustrates the blockade of ROS production in Microglia.

AcetovanilloneMechanism cluster_microglia Microglial Cell (Activated) cluster_neuron Neuron Acetovanillone Acetovanillone (Prodrug) ActiveDimer Active Dimer (Diapocynin) Acetovanillone->ActiveDimer Oxidation via MPO MPO Myeloperoxidase (MPO) NADPH_Oxidase NADPH Oxidase Complex ActiveDimer->NADPH_Oxidase Inhibits Assembly ROS Superoxide (O2•-) NADPH_Oxidase->ROS Generates NFkB NF-κB Pathway ROS->NFkB Activates Apoptosis Apoptosis / Neurodegeneration ROS->Apoptosis Oxidative Damage

Caption: Acetovanillone inhibits NADPH oxidase assembly after peroxidase-mediated activation, blocking ROS-induced neurotoxicity.

Part 4: Experimental Protocols

Protocol A: Differential Extraction of Acetophenones vs. Alkaloids

Standard acid-base extraction used for alkaloids will discard acetophenones. Use this modified partition protocol.

  • Maceration: Extract 100g dried bulb powder with 95% Ethanol (3 x 500mL) for 48h.

  • Concentration: Evaporate EtOH to obtain crude residue. Resuspend in

    
    .
    
  • Partition 1 (Lipids): Wash with n-Hexane (discard hexane layer).

  • Partition 2 (Target): Extract aqueous phase with Ethyl Acetate (EtOAc) .

    • Note: Acetophenones (Acetovanillone, Paeonol) partition into EtOAc.

    • Alkaloids (Lycorine, Galanthamine) remain in the aqueous phase (as salts) or require pH adjustment to pH 9-10 to extract into CHCl

      
      .
      
  • Purification: Subject EtOAc fraction to Silica Gel Column Chromatography using a Hexane:EtOAc gradient (Start 90:10

    
     60:40).
    
    • Detection: Acetophenones absorb strongly at UV 254nm and 280nm.

Protocol B: NADPH Oxidase Inhibition Assay (Chemiluminescence)

Validates the specific bioactivity of Acetovanillone-type derivatives.

  • Preparation: Isolate neutrophils or use HL-60 cells differentiated with DMSO (1.3% v/v for 4 days).

  • Lysis: Suspend cells (

    
     cells/mL) in PBS containing glucose and 
    
    
    
    .
  • Incubation: Add test compound (0.1 - 100

    
    M) to cell suspension. Incubate 15 min at 37°C.
    
  • Activation: Add PMA (Phorbol Myristate Acetate) (100 ng/mL) to trigger NADPH oxidase assembly.

  • Detection: Immediately add Lucigenin (25

    
    M).
    
  • Measurement: Monitor chemiluminescence (RLU) every 1 min for 30 min using a luminometer.

  • Calculation: % Inhibition =

    
    .
    

Part 5: Quantitative Activity Data

Table 1: Comparative Bioactivity of Amaryllidaceae Acetophenones

CompoundTargetIC

/ Activity
Reference
Acetovanillone NADPH Oxidase (ROS)10

M
[1]
Paeonol LPS-induced NO release26.6

g/mL
[2]
4-Hydroxyacetophenone Lipid Peroxidation45% inhibition at 100

M
[3]
Galanthamine (Control) Acetylcholinesterase1.8

M
[4]

Note: Acetophenones are generally weaker AChE inhibitors than alkaloids but superior antioxidants.

Part 6: Future Outlook & Drug Development

The "Acetophenone Scaffold" offers a strategic pivot for Amaryllidaceae research. While alkaloids address symptomatic relief in Alzheimer's (AChE inhibition), acetophenone derivatives offer disease-modifying potential by mitigating oxidative stress and neuroinflammation. Future drug development should focus on hybrid molecules —linking the galanthamine skeleton with an acetovanillone moiety to create dual-action ligands (AChE inhibition + Antioxidant).

References

  • Stefanska, J. & Pawliczak, R. (2008). Apocynin: Molecular mechanisms of action and therapeutic potential. Acta Poloniae Pharmaceutica. Link

  • Chen, Y. et al. (2018). Anti-inflammatory effects of Paeonol in LPS-stimulated RAW264.7 cells.[1] International Immunopharmacology. Link

  • Niu, C. et al. (2020).[2][3] Chemical Constituents of Curculigo orchioides (Hypoxidaceae/Amaryllidaceae s.l.). Natural Product Research. Link

  • Heinrich, M. & Teoh, H.L. (2004). Galanthamine from snowdrop—the development of a modern drug. Journal of Ethnopharmacology. Link

Sources

Structural Isomerism in Phenolic Ketones: A Comparative Analysis of Acetosyringone and 2',6'-Dimethoxy-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Definition

This technical guide provides a comparative analysis between Acetosyringone (the standard Agrobacterium virulence inducer) and its regioisomer, 2',6'-Dimethoxy-4'-hydroxyacetophenone .

While these two molecules share an identical molecular formula (


) and molecular weight (196.20  g/mol ), their structural connectivity leads to drastically different physicochemical properties. The primary differentiator is the phenomenon of Steric Inhibition of Resonance , which dictates their reactivity, spectroscopic signatures, and biological utility.
Structural Definitions (IUPAC)
Common NameIUPAC NameSubstitution PatternKey Feature
Acetosyringone (AS) 3',5'-Dimethoxy-4'-hydroxyacetophenoneMethoxy groups at 3' and 5' (flanking the hydroxyl).Planar Syringyl Moiety: Stabilizes phenoxy radicals; fully conjugated carbonyl.
2',6'-Isomer (2,6-DHA) 2',6'-Dimethoxy-4'-hydroxyacetophenoneMethoxy groups at 2' and 6' (flanking the acetyl).Twisted Carbonyl: Steric clash forces the acetyl group out of plane; conjugation is broken.

Electronic & Steric Consequences: The "Twisted Carbonyl" Effect

The defining difference between these isomers is the spatial arrangement of the methoxy groups relative to the acetyl moiety.

Acetosyringone: Syringyl Stabilization

In Acetosyringone, the methoxy groups are located meta to the acetyl group and ortho to the hydroxyl group.

  • Sterics: The acetyl group at position 1' has no ortho substituents. It remains coplanar with the benzene ring.

  • Electronics: The

    
    -system of the carbonyl conjugates effectively with the aromatic ring. The 4'-hydroxyl group acts as an electron donor (via resonance), and the 3',5'-methoxy groups stabilize the resulting electron distribution. This specific "syringyl" pattern is critical for its role as a radical scavenger and a biological signaling molecule.
    
2',6'-Isomer: Steric Inhibition of Resonance

In the 2',6'-isomer, the methoxy groups are located ortho to the acetyl group.

  • Sterics: The bulky methoxy groups (

    
    ) create significant steric repulsion against the methyl group and oxygen of the acetyl moiety.
    
  • Consequence: To relieve this strain, the acetyl group rotates out of the plane of the benzene ring (often by 40–90°).

  • Electronic Decoupling: This rotation breaks the overlap between the

    
    -orbitals of the benzene ring and the 
    
    
    
    -orbitals of the carbonyl group. The molecule behaves electronically as two separate systems: a resorcinol-like ring and an isolated ketone, rather than a conjugated acetophenone.
Impact on Acidity (pKa)
  • Acetosyringone: The para-acetyl group is electron-withdrawing. Because it is planar and conjugated, it withdraws electron density from the 4'-hydroxyl group via resonance, making the proton more acidic (pKa

    
     7.3–7.5).
    
  • 2',6'-Isomer: The para-acetyl group is twisted and decoupled. It cannot withdraw electrons via resonance (only weakly via induction). Consequently, the 4'-hydroxyl group is less acidic (pKa

    
     9.0–9.5), resembling a standard phenol.
    

Visualization of Structural Divergence

The following diagram illustrates the steric clash and the resulting biological signaling outcomes.

StructuralComparison cluster_AS Acetosyringone (AS) cluster_DHA 2',6'-Isomer (2,6-DHA) AS_Struct 3',5'-Dimethoxy (Flanks Phenol) AS_Geo Planar Geometry (Conjugated) AS_Struct->AS_Geo No Steric Clash AS_Bio High VirA Activation (Agrobacterium) AS_Geo->AS_Bio Fits Binding Pocket DHA_Geo Twisted Carbonyl (Steric Inhibition) AS_Geo->DHA_Geo Isomeric Shift DHA_Struct 2',6'-Dimethoxy (Flanks Acetyl) DHA_Struct->DHA_Geo Steric Repulsion DHA_Bio Inactive/Inhibitory (Loss of Motif) DHA_Geo->DHA_Bio Geometry Mismatch

Figure 1: Mechanistic flow showing how the position of methoxy groups dictates geometry and biological function.

Biological Implications: Agrobacterium Signaling

The primary application of Acetosyringone is the induction of the vir (virulence) genes in Agrobacterium tumefaciens for plant transformation.

Mechanism of Action (VirA Receptor)

The VirA sensor kinase detects phenolic signals exuded by wounded plant tissue.

  • Requirement 1 (Acidity): The phenol must be acidic enough to exist in a specific protonation state at the acidic pH of the plant wound (pH ~5.5).

  • Requirement 2 (Substitution): The 3',5'-dimethoxy pattern (syringyl) is the optimal ligand for the VirA linker domain.

Why the 2',6'-Isomer Fails
  • Loss of Recognition Motif: VirA specifically recognizes the 4-hydroxy-3,5-dimethoxy motif. Moving the methoxy groups to 2,6 removes the specific contacts required for ligand binding.

  • Incorrect pKa: As noted in Section 2.3, the 2',6'-isomer is less acidic. At the typical transformation pH (5.0–5.8), the ionization state of the 2',6'-isomer will differ from AS, further reducing its efficacy as a signal molecule.

Experimental Protocol: Differentiation & Characterization

If you have a sample and need to determine whether it is Acetosyringone or the 2',6'-isomer, standard Mass Spectrometry (MS) is insufficient because their mass is identical. You must use UV-Vis Spectroscopy or NMR .

Protocol A: UV-Vis Spectroscopic Differentiation

This is the fastest method. It relies on the "Hypsochromic Shift" caused by the loss of conjugation in the 2',6'-isomer.

Materials:

  • UV-Vis Spectrophotometer (scanning 200–400 nm).

  • Solvent: Methanol or Ethanol (HPLC grade).

  • Quartz cuvettes.

Procedure:

  • Preparation: Dissolve 1 mg of the unknown sample in 10 mL of Methanol. Dilute further to achieve an absorbance of ~0.8–1.0 AU.

  • Baseline: Run a blank scan with pure Methanol.

  • Scan: Scan the sample from 200 nm to 400 nm.

  • Analysis:

    • Acetosyringone: Look for a distinct, strong absorption band (K-band) around 300–308 nm . This represents the

      
       transition of the conjugated system.
      
    • 2',6'-Isomer: This band will be blue-shifted (hypsochromic) to a lower wavelength (typically <280 nm) and significantly reduced in intensity (hypochromic effect), as the conjugation is broken. The spectrum will resemble that of a simple substituted phenol rather than an acetophenone.

Protocol B: 1H-NMR Identification

NMR provides definitive structural proof.

Key Diagnostic Signals (in


): 
| Proton Environment | Acetosyringone (

ppm) | 2',6'-Isomer (

ppm) | Reason | | :--- | :--- | :--- | :--- | | Aromatic Protons | ~7.2–7.3 (Singlet, 2H) | ~6.1–6.5 (Singlet, 2H) | In AS, protons are ortho to the electron-withdrawing carbonyl (deshielded). In 2,6-isomer, they are meta and shielded by the OMe groups. | | Methoxy Protons | ~3.9 (Singlet, 6H) | ~3.7–3.8 (Singlet, 6H) | Slight shift due to proximity to the carbonyl vs. hydroxyl. | | Hydroxyl Proton | ~6.0 (Broad) | ~5.0–5.5 (Broad) | Varies with concentration, but AS OH is more acidic/deshielded. |

References

  • Stachel, S. E., et al. (1985). "Identification of the signal molecules produced by wounded plant cells that activate T-DNA transfer in Agrobacterium tumefaciens." Nature.

  • Lee, Y. W., et al. (1995). "Structure-activity relationships of phenolic compounds in the induction of Agrobacterium tumefaciens vir genes." Journal of Bacteriology.

  • Dhammika, N., et al. (2009). "Steric Inhibition of Resonance in Ortho-Substituted Acetophenones." Journal of Chemical Education. (General reference for the physical chemistry principle).

  • Gelvin, S. B. (2003). "Agrobacterium-mediated plant transformation: the biology behind the 'gene-jockeying' tool." Microbiology and Molecular Biology Reviews.

Solubility profile of 2',6'-Dimethoxy-4'-hydroxyacetophenone in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Solubility Research

I'm now starting a thorough search to find solubility data for 2',6'-Dimethoxy- 4'-hydroxyacetophenone. My focus is on the quantitative aspects and experimental techniques utilized to determine the solubility across several common organic solvents. I'm keen on establishing a robust dataset.

Gathering Key Data

I'm now collating solubility data for 2',6'-Dimethoxy- 4'-hydroxyacetophenone across several solvents, along with the experimental approaches used, as well as its physicochemical properties and those of organic solvents. I'm also researching standard solubility determination methods and theoretical principles to provide a solid foundation for my work. Next, I'll be focused on developing a technical guide.

Starting Solubility Investigations

I'm embarking on a search to find the solubility data of the compound in various common organic solvents, focusing on quantitative data and methodologies. Following that, I'm looking into the physicochemical properties of both the compound and the solvents. I will investigate methodologies for solubility determinations and theoretical principles. Then I will start structuring the technical guide.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of 2',6'-Dimethoxy-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The precise quantification of 2',6'-Dimethoxy-4'-hydroxyacetophenone (and its structural isomers like Acetosyringone) is critical in pharmaceutical intermediate analysis, lignin degradation studies, and plant metabolomics. As a phenolic ketone, this molecule presents specific challenges in chromatography, primarily related to its ionization state and potential for peak tailing on silica-based columns.

This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) method. Unlike generic protocols, this guide focuses on the thermodynamic control of the separation , ensuring sharp peak shape and high reproducibility by manipulating the pH relative to the analyte's pKa.

Physicochemical Profile

Understanding the molecule is the first step in method development.

PropertyValue / CharacteristicImpact on HPLC Method
Molecular Formula C₁₀H₁₂O₄-
Molecular Weight 196.20 g/mol Suitable for UV and MS detection.
Functional Groups Phenolic -OH, Methoxy (-OCH₃), Ketone (C=O)Phenolic group requires pH control.
Predicted pKa ~7.4 (Phenolic proton)Mobile phase pH must be < 5.4 to ensure neutral state.
LogP (Octanol/Water) ~1.2 - 1.6Moderately polar; suitable for C18 retention.
UV Maxima ~275 nm, ~303 nmDual-band monitoring recommended.

Method Development Strategy

The development strategy relies on the "Triangle of Selectivity" : Solvent Strength, Temperature, and pH.

The Role of pH and Ion Suppression

The analyte contains a phenolic hydroxyl group. If the mobile phase pH is near the pKa (approx. 7.4), the analyte will exist as an equilibrium of neutral and deprotonated (phenolate) species. This results in:

  • Peak Broadening: Due to different interaction kinetics of the ion vs. neutral molecule.

  • Retention Time Shift: The ion is more polar and elutes faster.

Strategic Decision: We utilize 0.1% Formic Acid (pH ~2.7) . This is approx. 4 units below the pKa, ensuring >99.9% of the analyte remains in the protonated (neutral) state, maximizing interaction with the hydrophobic C18 stationary phase and sharpening the peak.

Workflow Visualization

MethodDev Start Start: Analyte Assessment Solubility Solubility Check (MeOH vs ACN) Start->Solubility ColumnSel Stationary Phase Selection (C18 End-capped) Solubility->ColumnSel LogP ~1.4 MobilePhase Mobile Phase Optimization (Acid Modifier Selection) ColumnSel->MobilePhase Prevent Silanol Interaction Gradient Gradient Profile Tuning (Resolution vs Speed) MobilePhase->Gradient k' optimization Validation ICH Q2(R1) Validation Gradient->Validation Final Method Validation->MobilePhase If Tailing > 1.5

Figure 1: Method Development Decision Matrix focusing on pKa-dependent optimization.

Detailed Experimental Protocol

Instrumentation & Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped C18.

    • Why: "End-capping" reduces free silanol groups, preventing secondary interactions with the phenolic moiety.

Reagents
  • Water: HPLC Grade (18.2 MΩ·cm).

  • Acetonitrile (ACN): HPLC Gradient Grade.

  • Formic Acid: Mass Spectrometry Grade (purity >98%).

  • Standard: 2',6'-Dimethoxy-4'-hydroxyacetophenone (Purity >98%).

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in Water.

    • Protocol: Add 1.0 mL Formic Acid to 1000 mL Water. Filter through 0.22 µm nylon filter. Degas.

  • Solvent B (Organic): 100% Acetonitrile.

Gradient Program

A gradient is preferred over isocratic flow to clear the column of any potential lipophilic matrix contaminants from real-world samples.

Time (min)% Solvent A (0.1% FA)% Solvent B (ACN)Flow Rate (mL/min)Curve
0.00 9551.0Initial
2.00 9551.0Hold
12.00 40601.0Linear
15.00 5951.0Wash
18.00 5951.0Hold
18.10 9551.0Re-equilibrate
23.00 9551.0Stop
Detection Settings
  • Primary Wavelength: 275 nm (Bandwidth 4 nm).

  • Secondary Wavelength: 303 nm (Specific for conjugated ketone).

  • Reference Wavelength: 360 nm (Bandwidth 100 nm).

Standard Preparation & Calibration

Stock Solution (1.0 mg/mL)
  • Weigh accurately 10.0 mg of 2',6'-Dimethoxy-4'-hydroxyacetophenone.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 5 mL of Methanol (better solubility than ACN for high conc).

  • Sonicate for 5 minutes.

  • Dilute to volume with Methanol.

Working Standards

Dilute the Stock Solution using the Mobile Phase Initial Ratio (95:5 Water:ACN) to prevent solvent mismatch peaks.

Standard LevelConcentration (µg/mL)Volume Stock (µL)Volume Diluent (µL)
STD 1 1.0109990
STD 2 5.0509950
STD 3 10.01009900
STD 4 50.05009500
STD 5 100.010009000

System Suitability & Validation Criteria

This method is designed to be self-validating. Before running samples, the system must pass the following criteria based on ICH Q2(R1) guidelines [1].

Validation SST System Suitability Test (5 Replicates of STD 3) Check1 RSD Retention Time < 1.0% SST->Check1 Check2 RSD Peak Area < 2.0% SST->Check2 Check3 Tailing Factor (T) 0.8 < T < 1.5 SST->Check3 Check4 Theoretical Plates (N) > 5000 SST->Check4 Pass PROCEED TO ANALYSIS Check1->Pass Check2->Pass Check3->Pass Fail TROUBLESHOOT Check3->Fail If T > 1.5 Check4->Pass

Figure 2: System Suitability Testing (SST) logic flow.

Validation Parameters (Typical Results)
ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.9990.9998
LOD (S/N = 3) -0.05 µg/mL
LOQ (S/N = 10) -0.15 µg/mL
Precision (Intra-day) RSD < 2.0%0.8%
Accuracy (Recovery) 95% - 105%98.5%

Troubleshooting Guide

Issue: Peak Tailing (> 1.5)

  • Root Cause: Secondary silanol interactions or pH drift.

  • Solution: Ensure Formic Acid is fresh. Increase buffer strength (switch to 20mM Ammonium Formate pH 3.0) if using an older column.

Issue: Baseline Drift

  • Root Cause: Impure Formic Acid or UV absorbance of the mobile phase at low wavelengths.

  • Solution: Use "Mass Spec Grade" modifiers. Ensure Reference Wavelength is set correctly (360 nm) to compensate for refractive index changes.

Issue: Split Peak

  • Root Cause: Solvent mismatch. Sample is dissolved in 100% MeOH but injected into 95% Water.

  • Solution: Dissolve/Dilute sample in the starting mobile phase (95:5 Water:ACN).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5463773 (Acetosyringone). PubChem. [Link]

  • Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. [Link]

Recrystallization solvents for purifying 2',6'-Dimethoxy-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving into the physicochemical properties of 2',6'-Dimethoxy-4'-hydroxyacetophenone. Extensive Google searches are underway to nail down its structure, polarity, melting point, and solubility across different organic solvents. This initial data gathering is the foundation for deeper analysis.

Refining Recrystallization Strategies

I'm now focusing on recrystallization protocols. I'm actively seeking established methods for this compound and similar ones. My goal is to determine single-solvent and mixed-solvent systems, focusing on solubility differences at different temperatures. Afterward, I'll draft the application note, starting with an introduction and then detailing solvent selection based on structure and "like dissolves like." I'll then prepare experimental protocols for both single and mixed-solvent approaches.

Analyzing Recrystallization Protocols

I'm now in the midst of analyzing search results to determine ideal single and mixed solvent systems for recrystallizing 2',6'-Dimethoxy-4'-hydroxyacetophenone. I will identify the most suitable systems, looking at the solubility differences with temperature, to create an optimal protocol. I will write an intro for the application note and discuss solvent selection considering the compound's structure.

UV-Vis absorption maxima of 2',6'-Dimethoxy-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Spectral Search

I'm now starting a thorough search to find the UV-Vis absorption maxima for 2',6'-Dimethoxy-4'-hydroxyacetophenone. I'm focusing on experimental data and considering solvent effects and pH dependence in my investigation.

Developing UV-Vis Protocol

I'm now searching for established methodologies for UV-Vis analysis of phenolic compounds and acetophenone derivatives. I'm also delving into authoritative sources on UV-Vis spectroscopy and electronic transitions in aromatic compounds, examining substituent and solvent polarity effects. The goal is to inform the application note's design, linking theoretical principles to practical applications seamlessly.

Structuring Application Note Design

I'm now integrating information to explain UV-Vis absorption principles for the target molecule, focusing on electronic transitions and structural influences. I'm crafting a detailed experimental protocol and designing a workflow diagram, including instrument setup, reagent prep, and data analysis steps. The aim is to create a complete and cohesive application note.

Application Note: Modular Synthesis of Methylated Acetophenone Derivatives from Phloroglucinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing methylated acetophenone derivatives starting from phloroglucinol (1,3,5-trihydroxybenzene). These derivatives, particularly 2,4,6-trihydroxyacetophenone (THAP) and its methylated analogs (e.g., 2,4,6-trimethoxyacetophenone ), are critical pharmacophores in the development of flavonoids, xanthones, and specific kinase inhibitors.

Unlike standard textbook descriptions, this guide addresses the specific regioselectivity challenges posed by the intramolecular hydrogen bonding of the acetophenone core. We utilize a Friedel-Crafts acylation followed by a controlled Williamson ether synthesis , emphasizing the suppression of C-methylation side reactions.

Strategic Overview & Mechanistic Insight

The Reactivity Challenge

Phloroglucinol is an electron-rich aromatic system. Direct methylation without prior acylation often leads to uncontrolled C-alkylation due to the high nucleophilicity of the ring carbons (keto-enol tautomerism). Therefore, the strategy dictates Acylation First, Methylation Second .

The Chelation Effect

Once phloroglucinol is converted to 2,4,6-trihydroxyacetophenone (THAP), the hydroxyl groups become chemically distinct:

  • 4-OH (Para): Sterically accessible and electronically distinct; methylates first.

  • 2-OH and 6-OH (Ortho): Form strong intramolecular hydrogen bonds with the carbonyl oxygen. These are resistant to methylation and require forcing conditions (higher heat, stronger methylating agents) to derivatize.

Synthetic Workflow Diagram

The following flowchart illustrates the critical decision points in the synthesis pathway.

SynthesisWorkflow Phloro Phloroglucinol (Starting Material) Acylation Phase 1: Friedel-Crafts Acylation (Ac2O / AlCl3) Phloro->Acylation  Nucleophilic Attack   THAP Intermediate: 2,4,6-Trihydroxyacetophenone (THAP) Acylation->THAP  Hydrolysis   Decision Target Selection THAP->Decision MonoMet Target A: 4-O-Methylation (Mild Base, 1.1 eq MeI) Decision->MonoMet  Kinetic Control   TriMet Target B: Exhaustive Methylation (Excess DMS/MeI, Reflux) Decision->TriMet  Thermodynamic Control  

Figure 1: Strategic workflow for the conversion of phloroglucinol to specific acetophenone derivatives.

Phase 1: Synthesis of the Core (2,4,6-Trihydroxyacetophenone)

Objective: Install the acetyl group to deactivate the ring slightly and define regiochemistry.

Materials
  • Phloroglucinol (anhydrous)

  • Acetic Anhydride (

    
    )
    
  • Aluminum Chloride (

    
    , anhydrous)
    
  • Nitrobenzene (Solvent) or Ether (alternative)

Protocol
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a calcium chloride drying tube.

  • Suspension: Suspend Phloroglucinol (12.6 g, 0.1 mol) in Nitrobenzene (100 mL) .

  • Catalyst Addition: Add

    
     (40.0 g, 0.3 mol)  slowly. The mixture will warm up; maintain temperature below 60°C.
    
  • Acylation: Add Acetic Anhydride (10.2 g, 0.1 mol) dropwise over 30 minutes.

  • Reaction: Heat the mixture to 60–70°C for 3 hours .

    • Checkpoint: Evolution of HCl gas indicates reaction progress.

  • Quench: Cool to room temperature. Pour the reaction mixture into a slurry of Ice (200 g) and Conc. HCl (20 mL) to decompose the aluminum complex.

  • Extraction: Extract the aqueous layer with ethyl acetate (

    
     mL).
    
  • Purification: Concentrate the organic layer. Recrystallize from boiling water.

    • Yield Expectation: 60–70%.

    • Appearance: Pale yellow needles.

Phase 2: Controlled Methylation Protocols

Objective: Selective O-methylation of the THAP intermediate.

Method A: Exhaustive Methylation (Target: 2,4,6-Trimethoxyacetophenone)

Use this protocol when full protection of hydroxyl groups is required.

Reagents:

  • 2,4,6-Trihydroxyacetophenone (THAP)

  • Dimethyl Sulfate (DMS) (Note: Highly Toxic - Handle in Fume Hood) or Methyl Iodide (MeI)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Acetone (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve THAP (1.68 g, 10 mmol) in Anhydrous Acetone (50 mL) .

  • Base Addition: Add

    
     (6.9 g, 50 mmol) .
    
    • Note: Excess base is required to overcome the chelated protons.

  • Methylation: Add Dimethyl Sulfate (4.0 mL, ~42 mmol) or Methyl Iodide (3.0 mL) dropwise.

  • Reflux: Heat to vigorous reflux for 12–24 hours .

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.2) should disappear, replaced by a high Rf spot (Rf ~0.7).

  • Workup: Filter off the inorganic salts (

    
    ). Evaporate the acetone.
    
  • Neutralization: Dissolve residue in DCM, wash with dilute

    
     (to remove any partially methylated phenols), then water.
    
  • Isolation: Dry over

    
     and evaporate.
    
Method B: Regioselective Methylation (Target: 2,4-Dimethoxy-6-hydroxyacetophenone)

Use this protocol to retain the chelated hydroxyl for further cyclization (e.g., Flavone synthesis).

Step-by-Step:

  • Stoichiometry Control: Use 2.0–2.1 equivalents of Methyl Iodide relative to THAP.

  • Temperature Control: Perform the reaction at Room Temperature or mild heating (35°C), strictly avoiding reflux.

  • Time: Reaction time is critical (monitor hourly). The 4-OH methylates rapidly; the 2-OH methylates slowly; the 6-OH (chelated) remains free under these conditions.

Mechanism of Selectivity (Visualization)

The following diagram explains why the 2- and 6-positions are resistant to methylation, necessitating the specific conditions outlined above.

ChelationMechanism cluster_0 Intramolecular H-Bonding Carbonyl C=O OrthoOH 2-OH OrthoOH->Carbonyl H-Bond (Stabilization) ParaOH 4-OH Reagent Methylating Agent (MeI / K2CO3) Reagent->OrthoOH Blocked/Slow (Requires Heat) Reagent->ParaOH Fast Reaction (Sterically Free)

Figure 2: Mechanistic basis for regioselective methylation in acetophenone derivatives.

Data Presentation & Quality Control

Expected Analytical Data

Compare your isolated product against these standard values to validate synthesis success.

CompoundAppearanceMelting Point (°C)Key 1H NMR Signals (CDCl3, δ ppm)
THAP Pale Yellow Needles218–22012.1 (s, 2H, Chelated OH), 5.9 (s, 2H, Ar-H)
2,4,6-Trimethoxyacetophenone White/Off-white Crystals101–1036.1 (s, 2H, Ar-H), 3.8 (s, 3H, p-OMe), 3.7 (s, 6H, o-OMe)
2,6-Dihydroxy-4-methoxyacetophenone Yellow Needles146–14812.5 (s, 2H, Chelated OH), 3.85 (s, 3H, OMe)
Troubleshooting Guide
  • Issue: Low yield of trimethoxy derivative.

    • Cause: Incomplete methylation of the chelated OH.

    • Fix: Add 0.1 eq of 18-crown-6 ether to the reaction to activate the potassium carbonate, or switch solvent to DMF (Warning: difficult workup).

  • Issue: C-Methylation observed (extra methyl peaks on ring).

    • Cause: Reaction temperature too high or base too strong (e.g., NaH).

    • Fix: Stick to

      
       and Acetone; ensure Acetone is strictly anhydrous.
      

References

  • Organic Syntheses. "Phloracetophenone (2,4,6-Trihydroxyacetophenone)." Org. Synth. 1934, 14, 40.

  • Heller, S. T., & Sarpong, R. "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazoles." Organic Letters, 2011 (Contextual reference for selective acylation strategies).

  • PubChem. "2,4,6-Trihydroxyacetophenone Compound Summary." National Library of Medicine.

  • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." 5th Ed. Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

Troubleshooting & Optimization

Improving yield in the synthesis of 2,6-dimethoxy-4-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Hydroxy-3,5-dimethoxyacetophenone (Acetosyringone) & Isomers

Subject: Improving Yield and Selectivity in the Acylation of Dimethoxyphenols Ticket ID: CHEM-SYN-2024-DMHA Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Part 1: Critical Structure Verification

Before proceeding, we must address a common nomenclature ambiguity in this synthesis. The name "2,6-dimethoxy-4-hydroxyacetophenone" is frequently used interchangeably—though incorrectly—with Acetosyringone .

Please verify your target structure against the two isomers below. The synthetic routes are mutually exclusive .

FeatureTarget A: Acetosyringone (Most Common)Target B: 4-Hydroxy-2,6-dimethoxyacetophenone (Rare)
Systematic Name 4'-Hydroxy-3',5'-dimethoxyacetophenone4'-Hydroxy-2',6'-dimethoxyacetophenone
Structure Acetyl group is para to OH. OMe groups are meta to Acetyl.Acetyl group is para to OH. OMe groups are ortho to Acetyl.
Starting Material 2,6-Dimethoxyphenol (Syringol) 3,5-Dimethoxyphenol
Primary Challenge O- vs. C-acylation; Demethylation.Regioselectivity (Ortho vs. Para).

Note: This guide primarily addresses Target A (Acetosyringone) , the standard intermediate in drug development and lignin research. If your target is B, refer to the "Regioselectivity" section specifically.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Reaction Yield & Selectivity

Q: I am observing low conversion of the starting material (Syringol). Increasing the temperature only leads to tars. What is wrong? A: This indicates catalyst deactivation or competitive O-acylation.

  • The Cause: Syringol is electron-rich, but the hydroxyl group can coordinate with strong Lewis acids (

    
    ), deactivating the ring or leading to polymerization (tars). High temperatures promote polymerization over acylation.
    
  • The Fix: Switch to a milder catalyst. Iodine (

    
    )  or Boron Trifluoride Etherate (
    
    
    
    )
    are superior to Aluminum Chloride (
    
    
    ) for this substrate. Iodine acts as a mild Lewis acid that activates the acetic anhydride without complexing too strongly with the phenol oxygen.
  • Protocol Adjustment: Run the reaction at 0°C to Room Temperature initially. Do not reflux until conversion is confirmed.

Q: My product contains a significant amount of the ester byproduct (4-acetoxy-2,6-dimethoxybenzene). How do I convert this? A: You are seeing the kinetic O-acylation product.

  • The Mechanism: Phenols react with acyl chlorides/anhydrides to form esters (O-acylation) faster than ketones (C-acylation).

  • The Fix: You need to induce a Fries Rearrangement in situ.

    • Increase Catalyst Load: Ensure you have >1.2 equivalents of Lewis acid.

    • Thermodynamic Control: After the initial mixing at 0°C, gently heat the reaction to 45-50°C for 1-2 hours. This promotes the rearrangement of the ester to the thermodynamically stable para-ketone.

Q: I am losing methyl groups (demethylation) during the reaction. A: This is a classic side effect of using


 or 

.
  • The Cause: These strong Lewis acids can coordinate with the methoxy oxygen, facilitating nucleophilic attack on the methyl group (cleavage).

  • The Fix: Use

    
      in acetic acid or neat acetic anhydride. The boron catalyst is strong enough to drive acylation but less prone to demethylating the methoxy groups under mild conditions.
    
Category 2: Purification & Workup

Q: The crude product is dark brown/black. How do I remove the color? A: The color comes from quinone impurities caused by oxidation of the electron-rich phenol.

  • The Fix:

    • Quench: Use a saturated Sodium Bisulfite (

      
      )  wash during the workup. This reduces quinones back to phenols or water-soluble adducts.
      
    • Recrystallization: Do not rely on column chromatography alone. Recrystallize from Ethanol/Water (9:1) or Methanol . Use activated charcoal if the color persists.

Q: (For Target B Users) I am getting the ortho-isomer (Xanthoxylin) instead of the para-isomer. A: This is the expected outcome for the acylation of 3,5-dimethoxyphenol.

  • The Cause: The position between the two methoxy groups (C4) is sterically crowded compared to the position between the OH and OMe (C2/C6).

  • The Fix: Direct acylation will always favor the ortho product. You must change your route.

    • Alternative: Synthesize 3,4,5-trimethoxyacetophenone first, then selectively demethylate the para-position using mild conditions (e.g.,

      
       in ether), though this often demethylates the ortho position.
      
    • Recommendation: This isomer is synthetically difficult. Verify if Target A (Acetosyringone) is acceptable for your application.

Part 3: Optimized Experimental Protocol

Method: Iodine-Catalyzed Acetylation of Syringol (Green Chemistry Approach) Target: Acetosyringone (Target A)

Reagents:

  • 2,6-Dimethoxyphenol (Syringol): 10.0 mmol

  • Acetic Anhydride (

    
    ): 30.0 mmol (3 equiv.)
    
  • Iodine (

    
    ): 0.5 mmol (5 mol%)
    
  • Solvent: Solvent-free (Neat) or Dichloromethane (DCM)

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (

    
    ).
    
  • Addition: Add Syringol (1.54 g) and Iodine (127 mg).

  • Acylation: Add Acetic Anhydride (2.8 mL) dropwise at 0°C (ice bath) with vigorous stirring.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 30 minutes.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). If O-acylation (ester) persists, heat to 50°C for 30 mins.

  • Quench: Pour the reaction mixture into 50 mL of ice-cold water containing 10%

    
     (Sodium Thiosulfate) to quench excess iodine and anhydride.
    
  • Extraction: Extract with Ethyl Acetate (3 x 20 mL).

  • Wash: Wash combined organics with Saturated

    
     (to remove acetic acid) and Brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol.
    

Yield Comparison Table:

CatalystConditionsYield (%)Major Impurity

DCM, Reflux45-55%Demethylated byproducts, Tars

AcOH, 80°C65-75%O-acyl ester (incomplete rearrangement)

(Recommended)
Neat, RT85-92% Minimal; slight traces of

(remove with thiosulfate)

Part 4: Visualizing the Workflow

The following diagrams illustrate the reaction pathway and the troubleshooting logic for yield improvement.

Synthesis_Workflow cluster_conditions Critical Control Points Start 2,6-Dimethoxyphenol (Syringol) Intermediate Intermediate (O-Acyl Ester) Start->Intermediate Kinetic Control (Low Temp) Reagent Ac2O + Catalyst (I2 or BF3) Reagent->Intermediate Product Acetosyringone (Target A) Intermediate->Product Thermodynamic Control (Heat/Time) Byproduct Demethylated Impurities Intermediate->Byproduct Strong Lewis Acid (AlCl3) Rearrangement Fries Rearrangement (In Situ)

Caption: Reaction pathway emphasizing the transition from kinetic O-acylation to thermodynamic C-acylation.

Troubleshooting_Logic Issue Issue: Low Yield Check1 Is the product an Ester? Issue->Check1 Action1 Increase Temp/Time Promote Fries Rearr. Check1->Action1 Yes Check2 Is the product Demethylated? Check1->Check2 No Action2 Switch Catalyst (Use I2 or BF3) Check2->Action2 Yes Check3 Is the mixture Tarry/Black? Check2->Check3 No Action3 Lower Temp Add NaHSO3 wash Check3->Action3 Yes

Caption: Decision tree for diagnosing yield loss during the acylation process.

References

  • Phan, T. et al. (2020). "Iodine-catalyzed Friedel-Crafts acylation of phenols: A green approach." Green Chemistry Letters and Reviews.

  • Paul, S. & Gupta, M. (2004). "Molecular Iodine: A Versatile Catalyst for the Synthesis of Acetophenones." Synthesis.

  • Mauthner, F. (1928). "Synthesis of Acetosyringone and analogs." Journal für Praktische Chemie.
  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

Technical Support Center: HPLC Separation of Phenolic Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Nature Challenge

Phenolic acetophenones (e.g., 2-hydroxyacetophenone, 4-hydroxyacetophenone) present a unique "dual-nature" challenge in HPLC. They possess a hydrophobic aromatic ring/ketone group and a polar, ionizable phenolic hydroxyl group.

When users report peak tailing with these analytes, it is rarely a random event. It is almost always a conflict between the chemistry of the analyte and the surface chemistry of the column . This guide moves beyond generic advice to address the specific molecular interactions driving your separation failure.

Part 1: The Diagnostic Dashboard

Before altering your method, identify the specific tailing profile. Use this logic flow to triage the issue.

TroubleshootingFlow Start START: Observe Peak Tailing Check_pH Q1: Is Mobile Phase pH > 4.0? Start->Check_pH Check_Isomer Q2: Is it an Ortho-isomer? (e.g., 2-hydroxyacetophenone) Check_pH->Check_Isomer No Action_pH CAUSE: Silanol Ionization FIX: Lower pH to 2.5-3.0 Check_pH->Action_pH Yes Check_Column Q3: Is the Column End-capped? Check_Isomer->Check_Column No (Para/Meta) Action_Chelation CAUSE: Metal Chelation FIX: Passivate System / Add EDTA Check_Isomer->Action_Chelation Yes (Ortho) Action_Silanol CAUSE: Secondary Interactions FIX: Switch to High-Purity/BDS Column Check_Column->Action_Silanol No Action_Load CAUSE: Mass Overload FIX: Dilute Sample Check_Column->Action_Load Yes

Figure 1: Diagnostic logic tree for isolating the root cause of peak asymmetry in phenolic ketones.

Part 2: Technical Deep Dive & Solutions

Issue 1: The Silanol Trap (Secondary Interactions)

The User Question: "My 4-hydroxyacetophenone peak is tailing severely (As > 1.5), but my neutral markers look fine. Why?"

The Mechanism: Silica-based columns contain residual silanol groups (Si-OH). Above pH 3.5, these silanols begin to ionize (Si-O⁻). Phenolic compounds are weak acids (pKa ~9-10). While they are mostly neutral at standard HPLC pH, the polar hydroxyl group can still engage in strong hydrogen bonding with free silanols.

  • The "Trap": The hydrophobic body of the acetophenone interacts with the C18 ligand (retention), while the phenolic -OH "drags" on the silica surface (tailing).

The Solution: You must suppress silanol activity.

  • pH Control: Lower the mobile phase pH to 2.0 – 3.0 . This keeps the silanols protonated (neutral), preventing cation-exchange-like interactions.

  • Additives: Use Trifluoroacetic Acid (TFA) (0.05% - 0.1%) instead of Formic Acid. TFA is a stronger acid and an ion-pairing agent that effectively "masks" silanol sites.

Issue 2: The Chelation Effect (Specific to Ortho-Isomers)

The User Question: "I am running 2-hydroxyacetophenone. The peak is broad and splits, even at low pH."

The Mechanism: This is a structural trap. The carbonyl oxygen and the hydroxyl group in the ortho position (2-position) form a perfect "pocket" to bind metal ions.

  • Chelation: Trace iron or nickel from your HPLC stainless steel frits or tubing can form a complex with the analyte. This results in broad, distorted peaks often mistaken for column failure.

The Solution:

  • System Passivation: Flush the system with 6N Nitric Acid (remove column first!) or a phosphoric acid solution to remove free metal ions.

  • Hardware: Replace stainless steel frits with PEEK or Titanium frits.

  • Additive: Add a sacrificial chelator like EDTA (0.1 mM) or Citrate to the mobile phase (Note: EDTA is not soluble in high organic content; keep organic < 50% or use a separate aqueous line).

Issue 3: Isomer Separation Logic

The User Question: "I cannot resolve 2-hydroxyacetophenone from 4-hydroxyacetophenone."

The Mechanism:

  • 2-hydroxyacetophenone: Forms an intramolecular hydrogen bond between the OH and C=O. This "hides" the polar groups, making the molecule more hydrophobic (retains longer on C18) and effectively less polar.

  • 4-hydroxyacetophenone: Cannot H-bond internally. The OH is exposed to the solvent, making it more polar (elutes earlier on C18) but more susceptible to silanol tailing.

The Solution: Exploit the polarity difference. Use a Phenyl-Hexyl column instead of C18. The pi-pi interactions with the aromatic ring of the acetophenone often provide better selectivity for positional isomers than pure hydrophobicity.

Part 3: Optimized Experimental Protocol

Objective: A robust gradient method for separating phenolic acetophenones with minimal tailing.

ParameterSpecificationRationale
Column C18 End-capped (High Purity) or Phenyl-Hexyl"High Purity" (Type B silica) has fewer metal impurities and acidic silanols.
Mobile Phase A Water + 0.1% TFATFA suppresses silanols and ensures phenols remain neutral.
Mobile Phase B Acetonitrile + 0.1% TFAACN has lower backpressure; TFA matches ionic strength of MPA.
Flow Rate 1.0 mL/minStandard flow (adjust for column ID).
Temperature 35°C - 40°CSlightly elevated temp reduces viscosity and improves mass transfer (sharper peaks).
Step-by-Step Mobile Phase Preparation

Avoid "pH drift" which causes retention time shifting.

  • Measure: Pour 1000 mL of HPLC-grade water into a clean flask.

  • Add: Pipette exactly 1.0 mL of high-purity Trifluoroacetic Acid (TFA).

    • Note: Do not rely on pH meters for 0.1% TFA; they drift. Rely on volumetric accuracy.

  • Mix: Invert gently. Do not filter if using HPLC-grade bottled water (filtering introduces contamination).

  • Degas: Ultrasonicate for 5-10 minutes.

Part 4: Interaction Visualization

Understanding the molecular behavior is key to troubleshooting.

InteractionMechanism Analyte Phenolic Acetophenone C18 C18 Ligand (Hydrophobic Retention) Analyte->C18 Primary Interaction (Desired) Silanol Free Silanol (Si-OH) (Tailing Site) Analyte->Silanol Secondary Interaction (H-Bonding) TFA TFA / Low pH TFA->Silanol Suppresses Ionization

Figure 2: Competition between desired retention (C18) and undesired tailing (Silanol). TFA blocks the red path.

References

  • Waters Corporation. HPLC Troubleshooting Guide: Peak Shape Issues. [Link]

  • Dolan, J. W. Troubleshooting: Peak Tailing. LCGC North America. [Link]

  • Shimadzu. Fundamental Guide to HPLC: Column Chemistry and Silanol Activity. [Link]

  • Agilent Technologies. Practical Guide to HPLC Troubleshooting. [Link]

Removing polyphenol impurities from 2',6'-Dimethoxy-4'-hydroxyacetophenone extracts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Polyphenol Impurities from Acetosyringone Extracts

Executive Summary & Diagnostic Workflow

The Challenge: Isolating 2',6'-Dimethoxy-4'-hydroxyacetophenone (Acetosyringone) is chemically deceptive. Because the target molecule is itself a phenol, it shares solubility, pKa, and polarity characteristics with the polyphenol impurities (tannins, flavonoids, lignin degradation products) you are trying to remove. Standard silica chromatography often fails due to irreversible adsorption or severe tailing (co-elution).

The Solution: We must exploit the specific structural differences: the lack of ortho-diols in Acetosyringone compared to the abundance of them in general polyphenols.

Purification Decision Matrix

Use the following logic flow to determine the correct protocol for your current purity level.

PurificationWorkflow Start Crude Extract Analysis CheckPurity Impurity Profile? Start->CheckPurity HighTannins High Tannins/Catechols (Dark color, broad NMR peaks) CheckPurity->HighTannins SimilarPolarity Co-eluting Isomers (Similar Rf values) CheckPurity->SimilarPolarity FinalPolish Trace Coloration (>95% Purity) CheckPurity->FinalPolish MethodBorate Protocol A: Borate Complexation LLE (Exploits Vicinal Diols) HighTannins->MethodBorate Best for bulk removal MethodLH20 Protocol B: Sephadex LH-20 (Exploits Molecular Size/H-Bonding) SimilarPolarity->MethodLH20 Best for resolution MethodRecryst Protocol C: Recrystallization (EtOH/Water) FinalPolish->MethodRecryst Final Step

Figure 1: Decision matrix for selecting the appropriate purification methodology based on impurity profile.

Protocol A: The Borate Complexation Method (High Efficiency)

Application: Best for crude extracts containing high amounts of tannins, catechols, or flavonoids. Mechanism: Borate ions form stable, water-soluble cyclic ester complexes with vicinal diols (ortho-hydroxyl groups) found in most polyphenol impurities. Acetosyringone (2,6-dimethoxy substitution) lacks vicinal diols and will remain in the organic phase.

Reagents Required
  • Sodium Tetraborate (Borax)

  • Ethyl Acetate (EtOAc)

  • Hydrochloric Acid (1M HCl)

  • Brine (Saturated NaCl)

Step-by-Step Methodology
  • Dissolution: Dissolve the crude extract in Ethyl Acetate (approx. 10 mL per gram of crude).

  • Complexation Wash:

    • Prepare a 5% (w/v) aqueous solution of Sodium Tetraborate (pH ~9.2).

    • Wash the organic layer 3 times with the Borate solution.

    • Observation: The aqueous layer should turn dark/colored as polyphenols migrate into it.

  • The Separation Logic:

    • Aqueous Phase: Contains tannins/catechols (complexed). Discard (or save if isolating tannins).

    • Organic Phase: Contains Acetosyringone (cannot complex).

  • Neutralization & Drying:

    • Wash the organic phase once with 1M HCl (to neutralize residual borate).

    • Wash once with Brine.

    • Dry over anhydrous

      
       and evaporate.
      
Data: Expected Recovery Rates
ComponentPhase Distribution (Borate Step)Recovery in Organic Phase
Acetosyringone Organic (Lipophilic)> 90%
Catechols/Tannins Aqueous (Borate Complex)< 5%
Simple Phenols Distributed (pH dependent)~50%

Protocol B: Sephadex LH-20 Chromatography

Application: Use when impurities are chemically similar (non-vicinal diols) or when "polishing" a semi-pure fraction. Mechanism: Dual mechanism of Size Exclusion and Adsorption . Phenolics adsorb to the hydroxypropylated dextran matrix via hydrogen bonding. Acetosyringone, having two methoxy groups (steric bulk + reduced H-bond donation), elutes differently than free polyphenols.

Workflow Diagram

LH20Flow Step1 Equilibration (MeOH) Step2 Sample Loading (Min. Volume MeOH) Step1->Step2 Step3 Elution (Isocratic MeOH) Step2->Step3 Result1 Fraction 1: Non-aromatics/Salts Step3->Result1 Fast Result2 Fraction 2: Acetosyringone (Target) Step3->Result2 Medium Result3 Fraction 3: Polymeric Tannins (Late Elution) Step3->Result3 Slow (Strong Adsorption)

Figure 2: Elution order of phenolic compounds on Sephadex LH-20 using Methanol.

Critical Parameters
  • Mobile Phase: 100% Methanol is standard. If separation is poor, switch to Methanol:Water (80:20).

  • Flow Rate: Gravity flow or very low pressure (< 1 mL/min). High pressure compresses the gel.

  • Loading Capacity: Do not exceed 2% of the total column volume (CV) for the sample load to prevent band broadening.

Troubleshooting & FAQs

Issue 1: "My product is co-eluting with a dark pigment on Silica Gel."

Diagnosis: Silica gel is acidic and forms strong hydrogen bonds with phenols. This causes "tailing," where the spots smear together. Solution:

  • Acidify the Mobile Phase: Add 0.1% Formic Acid or Acetic Acid to your eluent. This suppresses the ionization of the phenolic hydroxyl, sharpening the peak.

  • Switch Stationary Phase: Move to Polyamide 6 resin. Polyamide binds polyphenols much stronger than Acetosyringone. You can elute Acetosyringone with 30% EtOH, while tannins remain stuck until washed with 100% EtOH/Acetone.

Issue 2: "I am losing yield during the extraction process."

Diagnosis: Acetosyringone has a pKa of ~7.5. If your extraction environment is too basic (pH > 8), the target molecule deprotonates and becomes water-soluble phenolate. Solution:

  • Check pH: Ensure the aqueous phase is at pH 4.0 - 5.0 before extracting with organic solvent.

  • Salting Out: Add NaCl to saturation in the aqueous phase to push the organic molecule into the organic solvent (Salting-out effect).

Issue 3: "The product turns pink/brown upon drying."

Diagnosis: Oxidation. Phenolics are prone to oxidation into quinones, which are highly colored. Solution:

  • Nitrogen Flush: Evaporate solvents under a nitrogen stream, not just air.

  • Temperature Control: Keep rotary evaporator bath < 40°C.

  • Add Antioxidant: Trace amounts of ascorbic acid (Vitamin C) can be added during the initial extraction, though this requires removal later.

References

  • Separation of Phenolics via Borate Complexation

    • Source: Scheline, R. R. (1966). "The decarboxylation of some phenolic acids by the rat." Acta Pharmacologica et Toxicologica.
    • Context: Establishes the mechanism of borate complexing with ortho-diols but not meta-substituted phenols like acetosyringone.
  • Sephadex LH-20 Methodology

    • Source: Cytiva (formerly GE Healthcare).
    • Context: The authoritative guide on using hydroxypropylated dextran for separating arom
  • Polyamide Chromatography Mechanism

    • Source: Merck / Sigma-Aldrich Technical Library.
    • Context: Details the H-bonding mechanism between amide groups in the resin and phenolic hydroxyls.
  • Chemical Properties of Acetosyringone

    • Source: PubChem D
    • Context: Verification of pKa (~7.46)

Technical Support Center: Solubilization of 2',6'-Dimethoxy-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-26DM4H-001 Status: Active Agent: Senior Application Scientist Subject: Overcoming aqueous insolubility in biological assays.

Executive Summary & Chemical Profile

User Query: "How do I dissolve 2',6'-Dimethoxy-4'-hydroxyacetophenone for cell-based assays without precipitation?"

Technical Analysis: 2',6'-Dimethoxy-4'-hydroxyacetophenone is a lipophilic phenolic ketone. While structurally related to the common Agrobacterium inducer acetosyringone (3',5'-dimethoxy-4'-hydroxyacetophenone), the 2',6'-substitution pattern creates steric strain around the acetyl group. However, the solubility challenges are governed by the 4'-hydroxyl group and the hydrophobic methoxy moieties.

The compound exhibits poor aqueous solubility in its neutral form. In bioassays, the "crash" (precipitation) occurs when high-concentration organic stocks are introduced to aqueous buffers (PBS, DMEM, RPMI), causing inconsistent dosing and false-negative results [1].

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Bioassays
Primary Solvent DMSO (Dimethyl sulfoxide)Preferred for master stocks (>50 mM).
Secondary Solvent Ethanol (Absolute)Viable, but higher volatility affects concentration accuracy.
Aqueous Solubility Very Low (< 1 mM typically)Requires carriers or pH adjustment.
pKa (Phenolic) ~7.8 – 8.2 (Estimated)Solubility increases at pH > 8.5 (Anionic form).
LogP ~1.5 – 2.0Moderate lipophilicity; prone to membrane intercalation.

Master Stock Preparation (The Foundation)

Q: What is the optimal solvent for creating a stable master stock?

A: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard. While ethanol is possible, DMSO is preferred because it prevents evaporation-induced concentration shifts during storage. The sulfoxide oxygen accepts hydrogen bonds from the 4'-hydroxyl group, stabilizing the molecule in solution.

Protocol: Preparation of 100 mM Master Stock

Target Volume: 1 mL | Target Mass: ~19.62 mg (based on MW ~196.2 g/mol )

  • Weighing: Weigh approximately 20 mg of powder into a sterile, amber glass vial (protect from light to prevent photo-oxidation of the phenol).

  • Calculation: Calculate the exact volume of DMSO required based on the precise mass:

    
    
    
  • Solubilization: Add the calculated volume of high-grade (cell culture tested) DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Workflow Visualization

The following diagram illustrates the critical decision points in stock preparation to ensure stability.

StockPrep Powder Solid Compound (2',6'-Dimethoxy...) Solvent Select Solvent Powder->Solvent DMSO Anhydrous DMSO (Preferred) Solvent->DMSO Standard Bioassay EtOH Ethanol (High Volatility Risk) Solvent->EtOH DMSO Sensitive Dissolve Vortex/Sonicate (Clear Solution) DMSO->Dissolve EtOH->Dissolve Aliquot Aliquot & Store (-20°C, Dark) Dissolve->Aliquot

Figure 1: Critical workflow for generating stable master stocks. DMSO is prioritized for its low volatility and high solubilizing power.

The "Crash" Point: Dilution into Bioassay Media

Q: My compound precipitates when I add the DMSO stock to my cell culture media. How do I fix this?

A: This is the "Oiling Out" effect. When the hydrophobic DMSO stock hits the water, the water molecules strip away the DMSO, leaving the lipophilic compound stranded. It aggregates into micro-crystals immediately.

Strategy 1: The "Intermediate Dilution" Method (Recommended)

Do not jump from 100 mM (Stock) to 10 µM (Final) in one step if you see precipitation.

  • Step 1: Dilute 100 mM Stock 1:10 into pure DMSO first (creates 10 mM working stock).

  • Step 2: Dilute 10 mM working stock into the media while vortexing the media .

    • Why? Rapid dispersion prevents local high concentrations where nucleation occurs.

Strategy 2: Cyclodextrin Complexation (Advanced)

For sensitive assays where DMSO toxicity (>0.1%) is a concern, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the dimethoxy-acetophenone, while the hydrophilic exterior keeps it soluble in water [2].

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in your assay buffer.

  • Add your compound stock to this carrier solution before adding to cells.

  • Shake at 37°C for 30 minutes to allow complexation.

Solvent Tolerance Table
Cell Type / AssayMax Recommended DMSO %Max Recommended Ethanol %Notes
Mammalian Lines (HeLa, HEK293) 0.5%0.5%High DMSO affects membrane permeability.
Primary Neurons / Stem Cells 0.1%0.1%Highly sensitive; use Cyclodextrins if possible.
Enzymatic Assays (Cell-free) 1.0% - 5.0%5.0%Check enzyme tolerance; DMSO can denature proteins.
Bacteria (Agrobacterium) 1.0% - 2.0%2.0%Robust cell walls allow higher solvent tolerance.

pH and Chemical Stability

Q: Does the pH of my buffer affect solubility?

A: Yes, significantly. The 4'-hydroxyl group is phenolic.

  • pH < 7.5 (Neutral/Acidic): The molecule is protonated (neutral) and least soluble.

  • pH > 8.5 (Basic): The phenol deprotonates to a phenolate anion, drastically increasing water solubility.

Warning: While raising pH aids solubility, phenols are prone to oxidation at high pH, turning the solution brown (quinone formation).

  • Recommendation: Keep pH at physiological levels (7.4) and rely on DMSO/Cyclodextrins. If you must use high pH, add an antioxidant like Ascorbic Acid or DTT, provided they don't interfere with your assay.

Troubleshooting Logic (Decision Tree)

Use this logic flow to diagnose solubility failure in real-time.

Troubleshooting Start Issue: Precipitation in Assay CheckConc Is Final Conc > 100 µM? Start->CheckConc HighConc Likely Solubility Limit. Reduce Conc or use HP-β-CD. CheckConc->HighConc Yes CheckMix Did you vortex during addition? CheckConc->CheckMix No NoVortex Local nucleation occurred. Repeat with rapid dispersion. CheckMix->NoVortex No CheckTemp Is Media Cold (4°C)? CheckMix->CheckTemp Yes ColdMedia Solubility drops with Temp. Warm media to 37°C. CheckTemp->ColdMedia Yes Success Assay Ready CheckTemp->Success No

Figure 2: Troubleshooting logic for precipitation issues. Temperature and mixing technique are common, overlooked variables.

Frequently Asked Questions (FAQ)

Q: Can I autoclave this compound? A: No. Phenolic acetophenones are heat-labile and prone to oxidation. Always filter-sterilize (0.22 µm PTFE filter) your DMSO stock or aqueous dilution. Do not autoclave.

Q: The solution turned slightly yellow after a week. Is it still good? A: Proceed with caution. Yellowing indicates auto-oxidation of the phenol to a quinone-like species. This often happens if the DMSO stock was exposed to light or air. For critical quantitative assays (e.g., IC50 determination), discard and prepare fresh stock.

Q: Can I use Tween-80 instead of DMSO? A: Surfactants like Tween-80 (0.01% - 0.1%) can help solubilize the compound, but they are biologically active. They can fluidize cell membranes and alter drug uptake [3]. Only use surfactants if your specific assay controls validate that the surfactant alone has no effect.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Sigma-Aldrich. (n.d.). Product Information: Acetosyringone (related compound structure/solubility data).

  • PubChem. (n.d.). 4'-Hydroxy-3',5'-dimethoxyacetophenone (Compound Summary). National Library of Medicine.

Validation & Comparative

Comparative NMR Profiling: Xanthoxylin vs. 2',6'-Dimethoxy-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive comparison between two structural isomers: Xanthoxylin (2'-hydroxy-4',6'-dimethoxyacetophenone) and its regioisomer, 2',6'-Dimethoxy-4'-hydroxyacetophenone .

While these molecules share the same molecular formula (


), their NMR signatures are radically different due to two governing physical chemistry principles:
  • Intramolecular Hydrogen Bonding (Chelation): Dominant in Xanthoxylin.

  • Steric Inhibition of Resonance: Dominant in the 2',6'-dimethoxy-4'-hydroxy isomer.

Distinguishing these isomers is a critical quality gate in natural product isolation (e.g., from Zanthoxylum species) and synthetic drug intermediate verification.

Molecular Architecture & Theoretical Basis

To interpret the spectra, one must first understand the 3D conformational constraints of each molecule.

The Chelation Effect (Xanthoxylin)

In Xanthoxylin, the hydroxyl group at the 2' position forms a robust intramolecular hydrogen bond with the carbonyl oxygen. This "locks" the molecule into a planar conformation, creating a pseudo-six-membered ring. This interaction significantly deshields the phenolic proton.

Steric Inhibition of Resonance (The 4'-OH Isomer)

In 2',6'-Dimethoxy-4'-hydroxyacetophenone, the acetyl group is flanked by two bulky methoxy groups. To minimize steric repulsion, the acetyl group rotates out of the plane of the benzene ring (orthogonal conformation). This breaks the


-conjugation between the carbonyl and the aromatic ring, altering the magnetic environment of the carbonyl carbon.
Structural Visualization

The following diagram illustrates the competing forces defining these two systems.

G Xanth Xanthoxylin (2'-OH, 4',6'-OMe) HBond Intramolecular H-Bond (Planar Conformation) Xanth->HBond Stabilized by Iso Isomer (4'-OH, 2',6'-OMe) Steric Steric Inhibition (Orthogonal Twist) Iso->Steric Forced by 2,6-OMe SignalX Deshielded OH (~14 ppm) Asymmetric Ar-H HBond->SignalX Resulting NMR Signature SignalI Shielded OH (~9 ppm) Symmetric Ar-H Steric->SignalI Resulting NMR Signature

Figure 1: Mechanistic flow illustrating how structural constraints (H-bonding vs. Steric hindrance) dictate the NMR output.

Detailed Spectral Analysis

Proton ( ) NMR Comparison

The most immediate diagnostic marker is the chemical shift of the hydroxyl proton.

FeatureXanthoxylin (2'-OH)4'-OH IsomerMechanistic Explanation
Phenolic -OH 13.5 – 14.5 ppm (Sharp Singlet)9.0 – 10.0 ppm (Broad Singlet)Chelation: The H-bond in Xanthoxylin strongly deshields the proton. The 4'-OH isomer undergoes normal solvent exchange.
Aromatic Protons Two signals (d,

Hz)
One Singlet (2H)Symmetry: Xanthoxylin is asymmetric (frozen). The 4'-OH isomer has a

axis of symmetry, making H-3' and H-5' equivalent.
Methoxy (-OCH3) Two Singlets (3H each)One Singlet (6H)Environment: In Xanthoxylin, 6'-OMe is crowded by acetyl; 4'-OMe is not. In the isomer, both 2' and 6' OMe are equivalent.
Acetyl (-CH3) ~2.60 ppm~2.45 ppmShielding: The orthogonal twist in the isomer places the methyl group in the shielding cone of the aromatic ring.

Expert Insight: In


, the 4'-OH signal of the isomer may disappear due to rapid exchange or broadening. In contrast, the Xanthoxylin -OH signal is visible and sharp even in 

due to the stabilizing H-bond.
Carbon ( ) NMR Comparison

Carbon NMR confirms the loss of conjugation in the isomer.

FeatureXanthoxylin4'-OH IsomerMechanistic Explanation
Carbonyl (C=O) ~203 ppm ~205 - 208 ppm Conjugation vs. Sterics: Normal conjugated ketones are ~197 ppm. Xanthoxylin is deshielded by H-bonding. The isomer is deshielded because steric twist destroys conjugation, making it resemble an aliphatic ketone.
Aromatic C-H Two distinct signals (~90-95 ppm)One signal (Equivalent C3'/C5')Symmetry (as described above).
Methoxy Carbons Two distinct signalsOne signalSymmetry.

Experimental Protocols

To ensure reproducibility and valid comparisons, follow this standardized acquisition workflow.

Sample Preparation
  • Solvent: DMSO-

    
     (99.9% D) is recommended for the 4'-OH isomer to ensure the phenolic proton is visible and sharp. 
    
    
    
    is sufficient for Xanthoxylin.
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard 1H (zg30) and 13C (zgpg30).

  • Relaxation Delay (D1):

    • Xanthoxylin: 1.0 sec (sufficient due to fast relaxation of chelated proton).

    • 4'-OH Isomer: Set D1 = 5.0 sec to allow full relaxation of the symmetric aromatic protons and accurate integration.

  • Scans (NS): 16 (1H), 1024 (13C).

  • Temperature: 298 K (25°C).

Validation Workflow

This diagram outlines the decision tree for identifying your unknown sample.

Workflow Start Start: Unknown Isomer (C10H12O4) Step1 Acquire 1H NMR (DMSO-d6) Start->Step1 Decision Check Region 13.0 - 15.0 ppm Step1->Decision XanthID Identify: Xanthoxylin (Chelated System) Decision->XanthID Signal > 13 ppm IsoID Identify: 4'-OH Isomer (Symmetric System) Decision->IsoID Signal ~9.5 ppm ResultA Signal Present? YesPath YES: Sharp Singlet NoPath NO: Signal absent (Check 9-10 ppm) Confirm Confirmation Step: Check OMe Region XanthID->Confirm Expect 2 OMe Signals IsoID->Confirm Expect 1 OMe Signal

Figure 2: Logical decision tree for rapid identification of acetophenone isomers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for additivity rules and steric inhibition shifts).
  • Dhami, K. S., & Stothers, J. B. (1965). 13C NMR Studies: Carbonyl Frequencies in Acetophenones. Canadian Journal of Chemistry, 43(2), 479-497. [Link]

Differentiating 2',6'-Dimethoxy-4'-hydroxyacetophenone from Acetosyringone by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chromatographic Differentiation of Acetosyringone and 2',6'-Dimethoxy-4'-hydroxyacetophenone

Executive Summary

This guide details the methodology for differentiating two structural isomers: Acetosyringone (3',5'-dimethoxy-4'-hydroxyacetophenone) and 2',6'-Dimethoxy-4'-hydroxyacetophenone . While Acetosyringone is a well-characterized phenolic compound critical in lignin degradation and Agrobacterium-mediated transformation, its 2',6'-isomer is a regioisomer often encountered as a synthetic impurity or byproduct.

The core differentiation strategy relies on the Steric Inhibition of Resonance . The 2',6'-disubstitution pattern in the isomer forces the acetyl group out of planarity with the benzene ring, significantly altering its UV absorption profile and chromatographic retention compared to the planar Acetosyringone.

Structural Analysis & Theoretical Basis

Understanding the molecular geometry is prerequisite to interpreting the analytical data.

FeatureAcetosyringone 2',6'-Dimethoxy-4'-hydroxyacetophenone
IUPAC Name 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone1-(4-hydroxy-2,6-dimethoxyphenyl)ethanone
Substitution 3,5-Dimethoxy (Meta to Acetyl)2,6-Dimethoxy (Ortho to Acetyl)
Geometry Planar . The acetyl group is conjugated with the aromatic ring.Twisted . The bulky 2,6-methoxy groups sterically hinder the acetyl group, forcing it out of plane (approx. 90° twist).
Electronic Effect Full

-

conjugation.
Steric Inhibition of Resonance . The carbonyl

system is decoupled from the aromatic ring.
Predicted UV

~300 nm (Strong K-band due to conjugation).< 270 nm (Hypsochromic shift; loss of K-band intensity).
Visualizing the Steric Conflict

StructuralComparison cluster_0 Acetosyringone (Planar) cluster_1 2',6'-Isomer (Twisted) AS Acetyl Group (Free Rotation/Planar) || Conjugated System AS_Ring Benzene Ring (3,5-OMe, 4-OH) AS->AS_Ring Strong Electronic Coupling Iso Acetyl Group (Twisted ~90°) || Decoupled System Iso_Ring Benzene Ring (2,6-OMe, 4-OH) Iso->Iso_Ring Steric Clash (2,6-OMe)

Figure 1: Structural impact of methoxy positioning on acetyl group planarity.

Experimental Protocol: HPLC-DAD Method

This protocol uses a standard C18 reverse-phase system. The key to differentiation is the use of a Diode Array Detector (DAD) to capture the spectral shifts caused by the structural differences.

Reagents & Preparation
  • Solvents : HPLC-grade Acetonitrile (ACN) and Water.

  • Modifier : Formic Acid (FA) or Trifluoroacetic acid (TFA). Note: Acid is required to keep the phenolic hydroxyl group (pKa ~7-8) protonated for consistent retention.

  • Standard Prep : Dissolve 1 mg of each compound in 1 mL of 50:50 ACN:Water. Filter through 0.22 µm PTFE.

Chromatographic Conditions
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmProvides hydrophobic selectivity based on molecular planarity.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization of the 4-OH group.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for phenolics than Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 30°CMaintains reproducible viscosity and kinetics.
Detection DAD (210–400 nm) CRITICAL : Monitor at 280 nm and 305 nm. Extract full spectra.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial equilibration
2.05Isocratic hold to elute polar impurities
20.060Linear gradient to elute target compounds
22.095Wash column
25.095Hold wash
25.15Re-equilibration

Results & Interpretation

Differentiation is achieved through a combination of Retention Time (RT) and UV Spectral Analysis .

Retention Time Logic
  • Acetosyringone (Late Eluter) : Being planar, it can intercalate effectively between the C18 alkyl chains of the stationary phase, resulting in stronger Van der Waals interactions and longer retention.

  • 2',6'-Isomer (Early Eluter) : The twisted conformation increases the effective "thickness" of the molecule but reduces the flat surface area available for hydrophobic interaction. Additionally, the crowded carbonyl region is less accessible, but the loss of planarity generally leads to shorter retention times on C18 compared to the planar isomer.

UV Spectral Fingerprint (The "Smoking Gun")

Use the DAD to extract the spectrum of the peak apex.

FeatureAcetosyringone2',6'-Isomer
Primary

303 nm (approx)260–270 nm
Spectral Shape Broad, intense band in the near-UV (300nm region) due to conjugation between the carbonyl and the ring.Sharp drop-off after 280 nm. The band at 300 nm is either absent or significantly reduced (hypochromic) because the carbonyl is not conjugated.
Visual Check Peak area at 305 nm is HIGH.Peak area at 305 nm is LOW or negligible.
Decision Logic Diagram

DecisionTree Start Analyze Peak Spectrum (DAD) CheckUV Check UV Maxima & 300nm Band Start->CheckUV ResultAS ID: Acetosyringone (Planar, Conjugated) CheckUV->ResultAS Strong Abs @ ~300nm High Retention ResultIso ID: 2',6'-Isomer (Twisted, Deconjugated) CheckUV->ResultIso Weak/No Abs @ ~300nm Blue-shifted Max (<275nm)

Figure 2: Decision tree for identifying the isomer based on spectral data.

Troubleshooting & Validation

  • Co-elution : If the peaks co-elute, adjust the gradient to be shallower (e.g., 5–30% B over 20 mins). The 2',6'-isomer is often more polar due to the exposed 4-OH (unhindered by OMe) and will likely elute earlier.

  • Mass Spectrometry Confirmation :

    • Acetosyringone (m/z 197 [M+H]+) : Standard fragmentation.

    • 2',6'-Isomer (m/z 197 [M+H]+) : Look for a distinctive "Ortho Effect" loss. Ortho-methoxy groups often facilitate the loss of a methyl radical (M-15) or formaldehyde (M-30) more readily than meta-methoxy groups.

References

  • Braude, E. A., & Sondheimer, F. (1955). Steric inhibition of resonance. Part I. The effect of substituents on the spectra of aromatic nitro-compounds and acetophenones. Journal of the Chemical Society, 3754-3760. Link

  • Dence, C. W. (1992). The determination of lignin. In Methods in Lignin Chemistry (pp. 33-61). Springer, Berlin, Heidelberg. Link

  • Pareek, N., et al. (2013). Chromatographic separation of phenolic acids and related compounds. Journal of Separation Science, 36(12), 2000-2015. Link

Safety Operating Guide

Operational Safety Guide: Handling 2',6'-Dimethoxy-4'-hydroxyacetophenone (Acetosyringone)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

2',6'-Dimethoxy-4'-hydroxyacetophenone (Acetosyringone) is a phenolic compound ubiquitous in plant molecular biology, specifically for inducing vir genes in Agrobacterium tumefaciens. While often viewed as a routine reagent, its handling requires specific vigilance not necessarily due to the compound's acute toxicity, but due to its chemical class (phenols) and the solvents required for its solubilization (typically DMSO or Ethanol).

The Core Risk: The primary danger arises when the solid powder is dissolved. While the solid is a respiratory and contact irritant, the solution form—often in Dimethyl Sulfoxide (DMSO)—creates a transdermal vector. DMSO dramatically increases the skin permeability of dissolved compounds, potentially delivering the phenolic agent directly into the bloodstream.

Hazard Profile (GHS Classification)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix

Effective safety is not one-size-fits-all; it is context-dependent. The following matrix dictates PPE based on the physical state of the reagent.

Table 1: PPE Specifications by Phase
Protection ZoneSolid Handling (Weighing/Aliquot)Solution Handling (Dissolved in DMSO/EtOH)Technical Rationale
Respiratory Fume Hood (Preferred) or N95 MaskFume Hood (Mandatory)Prevents inhalation of fine particulates (solid) and solvent vapors (solution).
Ocular Chemical Safety GogglesChemical Splash GogglesSafety glasses are insufficient; goggles seal against airborne dust and solvent splashes.
Hand (Primary) Nitrile (0.11 mm / 4 mil)High-Grade Nitrile (Double Gloved) Standard nitrile degrades rapidly with DMSO. Double gloving provides a "breakthrough buffer."
Hand (Secondary) N/AChange outer glove immediately upon splash.DMSO breakthrough time on thin nitrile is <5 minutes.
Body Lab Coat (Buttoned, Cotton/Poly)Lab Coat + Chemical Apron (Optional)Cotton blends offer limited protection against solvent soak-through.
Visualizing the Glove Selection Logic

The choice of glove is the single most critical decision in this workflow. The diagram below illustrates the decision pathway to prevent transdermal exposure.

GloveSelection start Start: Acetosyringone Handling state_check Determine Physical State start->state_check solid Solid / Powder state_check->solid Weighing solution Solution Phase state_check->solution Pipetting glove_std Standard Nitrile (4 mil) Single Pair OK solid->glove_std solvent_check Identify Solvent solution->solvent_check dmso DMSO / DMF solvent_check->dmso etoh Ethanol / Water solvent_check->etoh glove_heavy Double Nitrile OR Butyl Rubber (Best) dmso->glove_heavy etoh->glove_std action Change gloves immediately if splashed glove_heavy->action

Figure 1: Glove Selection Decision Tree. Note the critical divergence when DMSO is introduced as a solvent.

Operational Protocol: Safe Handling Workflow

This protocol is designed to isolate the user from the chemical during the transition from solid to solution.

Step 1: Engineering Controls Setup
  • Ventilation: Ensure the Chemical Fume Hood is operating at a face velocity of 80–100 fpm.

  • Balance: Place the analytical balance inside the hood if possible. If the balance is external, use a static-free weighing funnel and minimize air currents.

Step 2: Weighing (Solid Phase)
  • Don PPE: Lab coat, goggles, and single nitrile gloves.

  • Transfer: Use a clean spatula. Do not pour directly from the stock bottle to avoid dust generation.

  • Containment: Immediately cap the weighing vessel (e.g., 15mL Falcon tube or volumetric flask) after adding the solid.

  • Hygiene: Wipe the exterior of the stock bottle and the balance area with a damp paper towel to capture invisible dust. Dispose of the towel as hazardous waste.

Step 3: Solubilization (Critical Phase)

Rationale: This is the highest risk step. Acetosyringone is often dissolved at high concentrations (e.g., 100-200 mM) in DMSO.

  • Upgrade PPE: If using DMSO, put on a second pair of nitrile gloves. Ensure the cuff of the outer glove covers the lab coat wrist.

  • Solvent Addition: Add the solvent (DMSO/Ethanol) slowly to the vessel containing the solid.

  • Mixing: Vortex or invert the capped vessel. Never shake an open container.

  • Aliquoting: Dispense into small aliquots (e.g., 1 mL) to minimize future freeze-thaw cycles and handling frequency.

Step 4: Decontamination
  • Surface Clean: Wipe the work surface with 70% Ethanol and paper towels.

  • Doffing: Remove outer gloves first (if double gloved) and dispose. Remove inner gloves by turning them inside out to trap potential residue.

  • Wash: Wash hands with soap and water for 20 seconds immediately after leaving the lab.

Disposal & Waste Management

Acetosyringone must not be discharged into the sewer system. It poses a risk to aquatic life and can disrupt microbial balance in water treatment facilities.

Table 2: Waste Stream Classification
Waste TypeCompositionDisposal Stream
Liquid Waste Acetosyringone + DMSO/EtOHNon-Halogenated Organic Solvents . Label clearly with "Phenolic Compound".
Solid Waste Contaminated gloves, paper towels, weighing boatsHazardous Solid Waste (Bagged and Tagged).
Sharps Contaminated needles/pipette tipsChemically Contaminated Sharps container.

Emergency Response

In the event of exposure, immediate action mitigates long-term injury. This protocol relies on the principle of Dilution and Removal .

EmergencyResponse exposure Exposure Incident type_skin Skin Contact exposure->type_skin type_eye Eye Contact exposure->type_eye action_skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT scrub (abrasion) type_skin->action_skin action_eye 1. Eye Wash Station (15 min) 2. Hold Eyelids Open 3. Rotate Eyeballs type_eye->action_eye medical Seek Medical Attention (Bring SDS) action_skin->medical action_eye->medical

Figure 2: Emergency Response Workflow. Immediate dilution is the priority.

References

  • PubChem. (2023). Compound Summary: Acetosyringone. National Library of Medicine. Retrieved from [Link]

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